Chemical structure and properties of 1-(1,3,4-Oxadiazol-2-yl)ethanamine
Chemical structure and properties of 1-(1,3,4-Oxadiazol-2-yl)ethanamine
Executive Summary & Structural Significance
1-(1,3,4-Oxadiazol-2-yl)ethanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a 1,3,4-oxadiazole ring substituted at the C2 position with a 1-aminoethyl group. This molecule is the bioisosteric equivalent of an alanine residue where the C-terminal carboxylic acid (or amide) has been replaced by a 1,3,4-oxadiazole ring.
Why this molecule matters:
-
Amide Bioisosterism: The 1,3,4-oxadiazole ring mimics the spatial and electronic properties of an amide bond (
) but lacks the hydrolytic instability. This makes the compound a critical "warhead" or linker in peptidomimetics. -
Metabolic Stability: Unlike peptides which are rapidly degraded by proteases, the oxadiazole core is resistant to enzymatic hydrolysis, extending the half-life of drug candidates.
-
Lipophilicity Modulation: The ring lowers the LogP compared to carbocycles but maintains better membrane permeability than the parent charged carboxylates.
Physicochemical Profile
The following data characterizes the core scaffold. Note that the amine functionality (
| Property | Value / Range | Description |
| Molecular Formula | Core scaffold (unsubstituted at C5).[1] | |
| Molecular Weight | 113.12 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| H-Bond Donors | 1 (Amine) | The ring nitrogens are H-bond acceptors. |
| H-Bond Acceptors | 3 | N3, N4 of the ring, and the ether oxygen. |
| Predicted pKa (Amine) | 7.2 – 7.8 | Lower than typical alkyl amines (~10.5) due to the strong electron-withdrawing nature of the oxadiazole ring. |
| Predicted LogP | -0.5 to 0.2 | Highly polar; likely requires protection (e.g., Boc) for organic solvent extraction. |
| Topological Polar Surface Area | ~65 Ų | Good range for oral bioavailability (Rule of 5 compliant). |
Synthetic Methodology: The "Alanine Route"
The most robust synthesis of 1-(1,3,4-Oxadiazol-2-yl)ethanamine starts from
Phase 1: Hydrazide Formation
Reaction:
-
Activation: Dissolve
-Boc-Alanine (1.0 eq) in THF/DMF. Add Isobutyl chloroformate (1.1 eq) and N-Methylmorpholine (NMM, 1.2 eq) at -15°C to form the mixed anhydride. -
Hydrazinolysis: Treat the active intermediate with Hydrazine monohydrate (2.0 eq) at 0°C.
-
Workup: Quench with water, extract with Ethyl Acetate. The product is usually a white solid.
Phase 2: Cyclodehydration (The Critical Step)
To obtain the unsubstituted (C5-H) oxadiazole, Triethyl Orthoformate is the reagent of choice.
Protocol:
-
Suspend
-Boc-Ala-Hydrazide (1.0 eq) in Triethyl Orthoformate (TEOF) . TEOF acts as both reagent and solvent. -
Add a catalytic amount of
-Toluenesulfonic acid ( -TsOH) or . -
Reflux at 80–100°C for 4–6 hours. Monitoring by TLC is essential (Hydrazide spot disappears; less polar Oxadiazole spot appears).
-
Purification: Evaporate excess TEOF. The residue is often purified via silica gel chromatography (Hexane/EtOAc).
Phase 3: Deprotection
-
Dissolve the
-Boc-Oxadiazole intermediate in DCM. -
Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1 hour.
-
Isolation: Evaporate volatiles. The product is obtained as the TFA salt. Note: The free amine is unstable and hygroscopic; store as the salt.
Mechanistic Visualization
The following diagram illustrates the cyclodehydration mechanism, highlighting the conversion of the hydrazide to the oxadiazole core.
Figure 1: Step-wise cyclization pathway from Amino Acid precursor to Oxadiazole scaffold.
Medicinal Chemistry Applications
Peptidomimetics
In drug design, replacing a cis- or trans-amide bond with a 1,3,4-oxadiazole ring is a standard strategy to improve pharmacokinetic (PK) properties.
-
Geometry: The 2,5-disubstituted 1,3,4-oxadiazole aligns substituents at an angle of ~134°, closely mimicking the bond angle of a trans-amide.
-
H-Bonding: The ring nitrogen (N3) acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the amide.
Enzyme Inhibition (HDAC & Protease)
Derivatives of 1-(1,3,4-Oxadiazol-2-yl)ethanamine have shown potency in inhibiting Histone Deacetylases (HDACs). The free amine (or a capped amide version) binds to the rim of the enzyme active site, while the oxadiazole coordinates with the Zinc ion or interacts with the catalytic pocket residues.
Stability Data (Self-Validating Protocol)
To verify the stability of your synthesized oxadiazole compared to a standard amide:
-
Assay: Incubate compound (10 µM) in rat liver microsomes (RLM) at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent ion.
-
Expectation: The oxadiazole analog should show >80% remaining at 60 min, whereas the linear amide analog often shows <50% stability due to amidase activity.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.[2]
-
Jakopin, Z. "Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Hydrazides." Current Organic Chemistry, 2017.
-
Wipf, P., et al. "Cyclodehydration of Hydrazides to 1,3,4-Oxadiazoles using Burgess Reagent." Tetrahedron Letters, 1998.
-
PubChem Compound Summary. "1,3,4-Oxadiazole Derivatives and Properties." National Library of Medicine.
-
Glomb, T., et al. "1,3,4-Oxadiazoles as Amide Bioisosteres: Synthesis and Evaluation." Molecules, 2023.[3]
